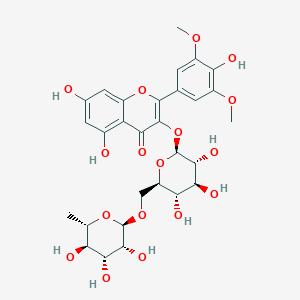
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is a complex chemical compound. It belongs to a class of heterocyclic compounds containing a thiazole ring fused with a pyrrolidine structure. This compound has drawn significant interest in scientific research due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis processes. Here’s a simplified outline:
Starting Materials: : The synthesis begins with tert-butyl pyrrolidine-1-carboxylate and 2-amino-1,3-thiazole.
Formation of Thiazolyl Intermediate: : 2-amino-1,3-thiazole is reacted with a suitable protecting group to prevent unwanted side reactions.
Coupling Reaction: : The protected thiazole intermediate is then coupled with tert-butyl pyrrolidine-1-carboxylate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxybenzotriazole (HOBt).
Deprotection: : The protecting group is removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production methods are optimized for scalability and cost-effectiveness. Process intensification techniques, such as continuous flow chemistry, are employed to enhance reaction efficiency and yield. Purification is typically achieved through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C), Raney nickel.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified thiazole or pyrrolidine structures, which may exhibit different properties and applications.
Applications De Recherche Scientifique
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is utilized in diverse scientific research areas:
Chemistry: : Used as a building block in the synthesis of novel heterocyclic compounds.
Biology: : Investigated for its potential as a biochemical probe due to its interaction with biological macromolecules.
Medicine: : Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: : Employed in the manufacture of specialty chemicals and materials with unique properties.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzymes: : Acts as an inhibitor or activator of various enzymes, altering metabolic pathways.
Receptors: : Binds to certain receptors, influencing cellular signaling processes.
Pathways: : Modulates biochemical pathways, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate stands out due to its unique structural features and properties:
Similar Compounds: : Tert-butyl (3R)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate, Tert-butyl (3S)-3-(2-carboxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate.
Uniqueness: : The (3S) stereochemistry and the presence of both thiazole and pyrrolidine rings confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLZFBHJWBKQU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
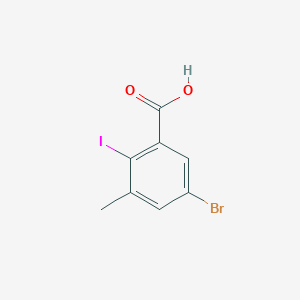
![5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2987107.png)
![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)
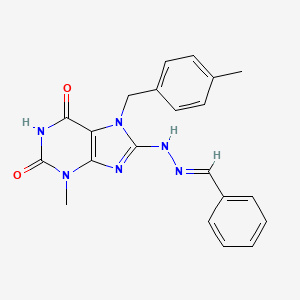
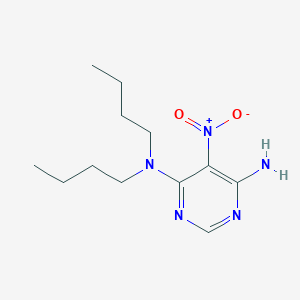
![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)
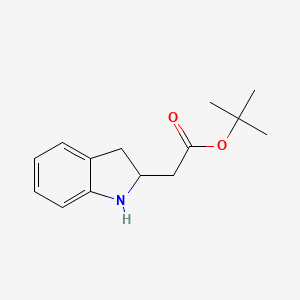

![4-ethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987119.png)
![2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2987121.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2987122.png)
